molecular formula C18H15N3S B14312629 {1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile CAS No. 113125-36-3

{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile

Cat. No.: B14312629
CAS No.: 113125-36-3
M. Wt: 305.4 g/mol
InChI Key: FAVVXDIELFMQLV-UHFFFAOYSA-N
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Description

{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a sulfanyl group, and a phenylprop-2-en-1-yl group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aminophenyl Sulfanyl Intermediate: This step involves the reaction of 2-aminothiophenol with an appropriate halogenated compound to form the aminophenyl sulfanyl intermediate.

    Coupling with Phenylprop-2-en-1-yl Group: The intermediate is then coupled with a phenylprop-2-en-1-yl halide under basic conditions to form the desired product.

    Introduction of the Propanedinitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Aminophenyl)sulfanyl]-3-chloro-2-propanol hydrochloride
  • 2-amino-3-chloro-3-phenyl-1-propanol hydrochloride

Uniqueness

{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

113125-36-3

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[1-(2-aminophenyl)sulfanyl-3-phenylprop-2-enyl]propanedinitrile

InChI

InChI=1S/C18H15N3S/c19-12-15(13-20)17(11-10-14-6-2-1-3-7-14)22-18-9-5-4-8-16(18)21/h1-11,15,17H,21H2

InChI Key

FAVVXDIELFMQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(C#N)C#N)SC2=CC=CC=C2N

Origin of Product

United States

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